1-Methyl-2,6-diphenylpiperidin-4-ol
Overview
Description
1-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, including a piperidine ring substituted with methyl and phenyl groups, as well as a hydroxyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2,6-diphenylpiperidin-4-one with reducing agents to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Industrial methods may also incorporate environmentally benign approaches, such as the use of green solvents and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone, resulting in the formation of 1-methyl-2,6-diphenylpiperidin-4-one.
Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 1-Methyl-2,6-diphenylpiperidin-4-one.
Reduction: Various reduced forms of the piperidine ring and phenyl groups.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-Methyl-2,6-diphenylpiperidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential antagonist of the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to bind to the receptor and inhibit its function, thereby preventing viral entry and replication. Additionally, the presence of the hydroxyl group and phenyl rings contributes to its binding affinity and specificity for the target receptor.
Comparison with Similar Compounds
1-Methyl-2,6-diphenylpiperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-2,6-diphenylpiperidin-4-one: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Contains a morpholine group, which imparts different pharmacological properties and applications.
Piperidine derivatives: Various substituted piperidines with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2,6-diphenylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRCZBXPUGBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(CC1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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